REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:6]=[CH:5][N:4]([CH2:7][CH3:8])[N:3]=1.[Cl:9][S:10](O)(=[O:12])=[O:11]>>[Cl:1][C:2]1[C:6]([S:10]([Cl:9])(=[O:12])=[O:11])=[CH:5][N:4]([CH2:7][CH3:8])[N:3]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=NN(C=C1)CC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=NN(C=C1)CC
|
Name
|
|
Quantity
|
2 mL
|
Type
|
reactant
|
Smiles
|
ClS(=O)(=O)O
|
Name
|
ice
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
heated at 100-110° C. for 2 hours
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled
|
Type
|
ADDITION
|
Details
|
poured
|
Type
|
EXTRACTION
|
Details
|
extracted into diethyl ether (2×100 mL)
|
Type
|
WASH
|
Details
|
washed with water (100 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NN(C=C1S(=O)(=O)Cl)CC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.5 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |